molecular formula C17H15NO3 B11069421 6-ethoxy-4-hydroxy-3-phenylquinolin-2(1H)-one

6-ethoxy-4-hydroxy-3-phenylquinolin-2(1H)-one

Cat. No.: B11069421
M. Wt: 281.30 g/mol
InChI Key: WRMOHJBRADBYEU-UHFFFAOYSA-N
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Description

6-Ethoxy-4-hydroxy-3-phenyl-2(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-4-hydroxy-3-phenyl-2(1H)-quinolinone typically involves multi-step organic reactions. One common method includes:

    Starting Materials: Phenylacetic acid, ethyl acetoacetate, and aniline.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-hydroxy-3-phenyl-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone derivatives with different oxidation states.

    Reduction: Reduction of the quinolinone core to form dihydroquinolinones.

    Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or quinolinone ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of quinolinone N-oxides.

    Reduction: Formation of dihydroquinolinones.

    Substitution: Formation of halogenated or alkylated quinolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials or as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 6-ethoxy-4-hydroxy-3-phenyl-2(1H)-quinolinone depends on its specific application:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    Pathways Involved: Various molecular pathways, including those related to inflammation, cell proliferation, and apoptosis, may be affected.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinolinone: Lacks the ethoxy and phenyl groups, with different biological activities.

    6-Methoxy-4-hydroxy-3-phenyl-2(1H)-quinolinone: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Phenylquinolinone: Lacks the hydroxy and ethoxy groups, with distinct chemical properties.

Uniqueness

6-Ethoxy-4-hydroxy-3-phenyl-2(1H)-quinolinone is unique due to the presence of both ethoxy and hydroxy groups, which may confer specific biological activities and chemical reactivity not seen in other quinolinone derivatives.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

6-ethoxy-4-hydroxy-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C17H15NO3/c1-2-21-12-8-9-14-13(10-12)16(19)15(17(20)18-14)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,18,19,20)

InChI Key

WRMOHJBRADBYEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2O)C3=CC=CC=C3

Origin of Product

United States

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